4-(Cyclopentyloxy)-2-methoxyaniline
Description
Properties
IUPAC Name |
4-cyclopentyloxy-2-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-12-8-10(6-7-11(12)13)15-9-4-2-3-5-9/h6-9H,2-5,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZFAMMPMWWPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Precursor Route
A common approach involves substituting a halogen atom (e.g., fluorine or bromine) at the para position of 2-methoxyaniline with a cyclopentyloxy group. 2-Methoxy-4-fluoroaniline serves as a starting material, where the fluorine atom is displaced under basic conditions.
Reaction Conditions :
-
Substrate : 2-Methoxy-4-fluoroaniline (1.0 equiv)
-
Nucleophile : Cyclopentanol (1.2 equiv)
-
Base : KOH or Cs2CO3 (2.0 equiv)
Mechanistic Insights :
The electron-donating methoxy and amine groups activate the ring, facilitating SNAr. However, the amine group may require protection (e.g., acetylation) to prevent side reactions. Post-substitution, deprotection yields the target compound.
Optimization :
-
Yield : 65–78% (unoptimized)
-
Challenges : Competing hydrolysis at high temperatures; side reactions with unprotected amines.
Mitsunobu Etherification
Protected Hydroxyaniline Intermediate
This method employs 2-methoxy-4-hydroxyaniline as the precursor. The hydroxyl group at position 4 is converted to a cyclopentyl ether via Mitsunobu conditions.
Steps :
-
Protection : Acetylation of the amine using acetic anhydride.
-
Etherification :
-
Deprotection : Hydrolysis with HCl/MeOH to regenerate the amine.
Advantages :
-
High regioselectivity (>90%)
-
Mild conditions compared to SNAr
Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Ac2O, Pyridine | 95 | 98 |
| 2 | Mitsunobu reaction | 82 | 97 |
| 3 | 6M HCl/MeOH, reflux | 88 | 99 |
Ullmann-Type Coupling
Copper-Catalyzed Ether Synthesis
Aryl halides (e.g., 2-methoxy-4-bromoaniline) undergo coupling with cyclopentanol using a copper catalyst.
Conditions :
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline (20 mol%)
-
Base : K3PO4 (2.0 equiv)
Outcomes :
-
Yield : 70–75%
-
Byproducts : Homocoupling of aryl halides (<5%)
Comparison with SNAr :
| Parameter | Ullmann Coupling | SNAr |
|---|---|---|
| Temperature (°C) | 110 | 140 |
| Reaction Time (h) | 24 | 12 |
| Scalability | Moderate | Challenging |
Reductive Amination of Nitro Derivatives
Nitro-to-Amine Reduction Pathway
4-Cyclopentyloxy-2-methoxynitrobenzene is synthesized via SNAr or coupling, followed by catalytic hydrogenation.
Procedure :
-
Nitro Intermediate :
-
Reduction :
Yield Profile :
-
Nitration: 85–90%
-
Reduction: 95–98%
Advantages :
-
Avoids direct handling of aniline intermediates
-
Suitable for large-scale production
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Purification Strategies
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentyloxy)-2-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy and cyclopentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
4-(Cyclopentyloxy)-2-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Cyclopentyloxy)-2-methoxyaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the context in which the compound is used. In the case of its potential use as a pharmaceutical agent, it may interact with cellular pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-(Cyclopentyloxy)-2-methoxyaniline with structurally related aniline derivatives, emphasizing substituent effects on properties and applications:
Key Findings from Comparison :
Substituent Effects on Physical Properties :
- The cyclopentyloxy group in 4-(Cyclopentyloxy)-2-methoxyaniline increases lipophilicity compared to smaller substituents (e.g., methoxy or methyl groups). This may enhance solubility in organic solvents, similar to 2-(benzyloxy)-4-methoxyaniline, which is a liquid at room temperature .
- In contrast, 2-methoxyaniline (o-anisidine) and 4-methoxyaniline (p-anisidine) are solids, highlighting how substituent position influences intermolecular forces .
Toxicity Profiles: 2-Methoxyaniline is notably toxic, damaging blood and nerve cells , whereas 4-methoxyaniline is safer for industrial use. The cyclopentyloxy group’s impact on toxicity remains uncharacterized but warrants caution due to structural similarities to nitrovinyl derivatives (e.g., ’s 2-(cyclopentyloxy)-1-methoxy-4-nitrovinylbenzene, which emits toxic NOx upon decomposition) .
Applications :
- 4-Methoxyaniline is critical in food quality testing and dyes , while 2-(benzyloxy)-4-methoxyaniline serves specialized synthetic roles . The cyclopentyloxy analog’s bulkier substituent may suit applications requiring tailored lipophilicity, such as agrochemical intermediates (e.g., metconazole precursors in ) .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., cyclopentyloxy protons at δ 1.5–2.1 ppm; methoxy singlet at δ 3.8 ppm).
- Mass Spectrometry (HRMS) : Accurate mass measurement (e.g., m/z [M+H]+ calculated for C₁₂H₁₆NO₂: 206.1176) validates molecular formula.
- X-ray Crystallography : Resolves spatial arrangement of substituents, particularly hydrogen-bonding interactions between the amine and methoxy groups .
How do solvent systems influence the solubility and stability of 4-(Cyclopentyloxy)-2-methoxyaniline?
Basic Research Question
The compound exhibits polarity-dependent solubility :
- High solubility : In polar aprotic solvents (DMF, DMSO) due to hydrogen-bonding with the amine group.
- Low solubility : In water (<0.1 mg/mL) due to hydrophobic cyclopentyl and methoxy groups.
Stability studies in alcohols (e.g., methanol, ethanol) reveal hydrogen-bonding interactions with primary alcohols, as shown by negative excess molar volume (Vᴇ) values in binary mixtures. Use Prigogine-Flory-Patterson (PFP) theory to model solvent effects on thermodynamic properties .
What strategies resolve contradictions in reported biological activities of 4-(Cyclopentyloxy)-2-methoxyaniline analogs?
Advanced Research Question
Discrepancies in biological data (e.g., variable IC₅₀ values in kinase assays) arise from:
- Structural isomerism : Positional differences in cyclopentyloxy substitution (e.g., para vs. meta) alter target binding .
- Metabolic instability : Rapid oxidation of the amine group in vitro vs. in vivo. Address via metabolite identification (LC-MS/MS) and structural stabilization (e.g., acetyl or tert-butyl carbamate protection) .
Validate activity using orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays for target engagement) .
How can reaction conditions be optimized for synthesizing 4-(Cyclopentyloxy)-2-methoxyaniline derivatives?
Advanced Research Question
For functionalization (e.g., halogenation or nitration):
- Temperature control : Maintain ≤0°C during diazotization to prevent decomposition.
- Catalyst selection : Use CuI/K₂CO₃ for Ullmann-type coupling to introduce aryl groups.
- Solvent optimization : Employ DMF for SNAr reactions to enhance nucleophilicity, or switch to THF for acid-sensitive intermediates .
Monitor side reactions (e.g., over-oxidation to quinones) via TLC or in-situ IR spectroscopy .
What methodologies elucidate the interaction of 4-(Cyclopentyloxy)-2-methoxyaniline with biological targets?
Advanced Research Question
- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., MPS1 inhibitors). Focus on cyclopentyloxy group’s van der Waals interactions with hydrophobic residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic drivers.
- Cellular assays : Measure downstream signaling (e.g., phosphorylation levels via Western blot) to confirm functional inhibition .
How do structural analogs of 4-(Cyclopentyloxy)-2-methoxyaniline compare in reactivity and bioactivity?
Basic Research Question
| Compound | Key Structural Feature | Reactivity/Bioactivity Difference |
|---|---|---|
| 4-Methoxyaniline | Single methoxy group | Lower solubility; reduced kinase inhibition |
| 4-(Cyclohexyloxy)-2-methoxyaniline | Larger cyclohexyl group | Enhanced lipophilicity; slower metabolism |
| 2-(Cyclopentyloxy)-4-methoxyaniline | Methoxy/cyclopentyloxy swapped | Altered binding orientation in target pockets |
What computational tools predict the physicochemical properties of 4-(Cyclopentyloxy)-2-methoxyaniline?
Advanced Research Question
- logP prediction : Use ChemAxon or Molinspiration to estimate partition coefficient (experimental logP ≈ 2.5).
- pKa calculation : The amine group has a predicted pKa of ~4.5 (ACD/Labs), affecting protonation state in physiological conditions.
- ADMET profiling : SwissADME predicts moderate CYP3A4 inhibition and blood-brain barrier permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
